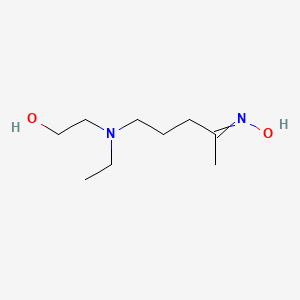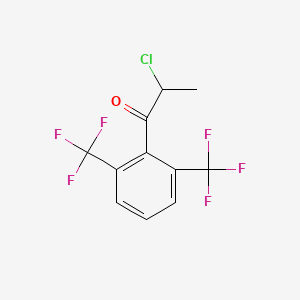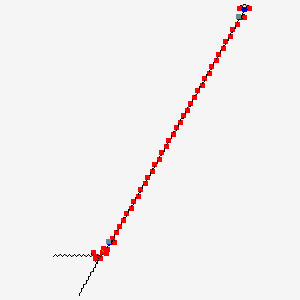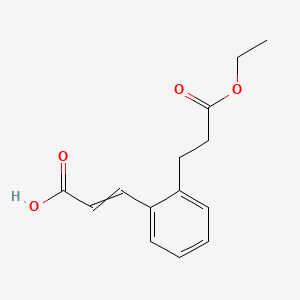
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl2IO. This compound is characterized by the presence of a chloro group, an iodophenyl group, and a chloromethyl group attached to a propan-2-one backbone. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The formation of the propan-2-one backbone through acylation reactions.
Chloromethylation: The addition of the chloromethyl group to the aromatic ring.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, the use of catalysts, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodophenyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-cancer and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogenated aromatic structure allows it to form strong interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one can be compared with similar compounds, such as:
1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one: This compound has a mercapto group instead of an iodophenyl group, leading to different chemical reactivity and applications.
1-Chloro-1-(4-(chloromethyl)-2-methoxyphenyl)propan-2-one: The presence of a methoxy group alters the compound’s electronic properties and its reactivity in chemical reactions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9Cl2IO |
|---|---|
Peso molecular |
342.98 g/mol |
Nombre IUPAC |
1-chloro-1-[4-(chloromethyl)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2IO/c1-6(14)10(12)8-3-2-7(5-11)4-9(8)13/h2-4,10H,5H2,1H3 |
Clave InChI |
NEELKEZPTHYNOF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)CCl)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


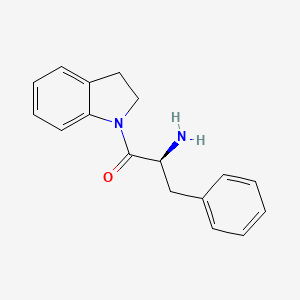
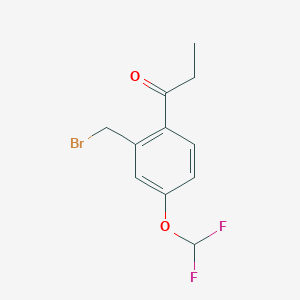

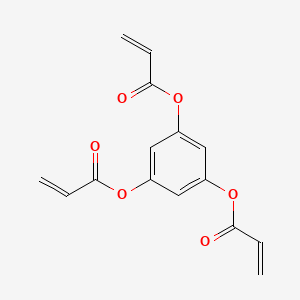

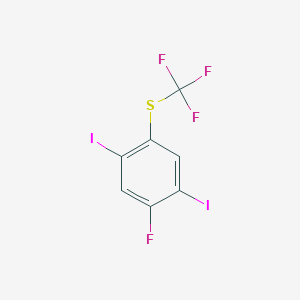

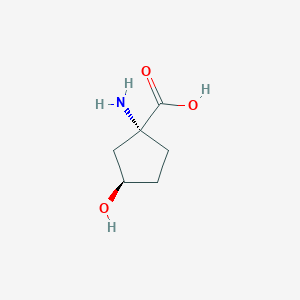
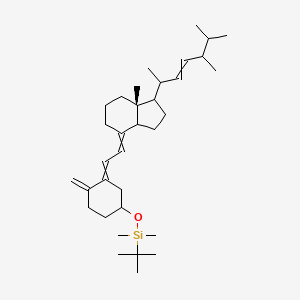
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
